Cas no 2172433-80-4 (2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid)
2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid
- 2172433-80-4
- EN300-1559114
- 2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid
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- Inchi: 1S/C28H32N2O5/c31-25(29-19-13-18(14-19)15-26(32)33)16-28(11-5-6-12-28)30-27(34)35-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,18-19,24H,5-6,11-17H2,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: VMEQMRIWFZERSB-UHFFFAOYSA-N
- SMILES: O=C(CC1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 766
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1559114-50mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-100mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-250mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-500mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-1000mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-2500mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-5000mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-10000mg |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1559114-0.05g |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1559114-0.1g |
2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid |
2172433-80-4 | 0.1g |
$2963.0 | 2023-06-05 |
2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid
Comprehensive Analysis of 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid (CAS No. 2172433-80-4)
In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid (CAS No. 2172433-80-4) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and functional groups, plays a pivotal role in the synthesis of peptide-based therapeutics. The Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency and scalability. Researchers and manufacturers are increasingly focusing on this compound to develop novel bioconjugates and drug delivery systems, aligning with the growing demand for targeted therapies.
The structural complexity of 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid underscores its versatility. The presence of both cyclopentyl and cyclobutyl rings, coupled with the Fmoc-protecting group, enhances its stability during synthetic processes. This makes it an ideal candidate for constructing peptide backbones and modified amino acids, which are critical in designing bioactive molecules. Recent studies highlight its application in creating cyclic peptides, a class of compounds gaining attention for their enhanced metabolic stability and binding affinity.
From an industrial perspective, the demand for CAS No. 2172433-80-4 is driven by its role in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are leveraging this compound to accelerate the discovery of small-molecule inhibitors and therapeutic peptides. Additionally, its compatibility with automated synthesis platforms has made it a staple in research laboratories and contract manufacturing organizations (CMOs). The compound's ability to facilitate site-specific modifications further expands its utility in precision medicine applications.
In the context of green chemistry, 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid aligns with the industry's shift toward sustainable practices. Its efficient coupling reactions minimize waste generation, addressing environmental concerns. Moreover, the compound's compatibility with water-soluble solvents reduces the reliance on hazardous organic reagents, a topic frequently searched by environmentally conscious researchers.
The future prospects of CAS No. 2172433-80-4 are closely tied to advancements in peptide engineering and biopharmaceuticals. As the scientific community explores its potential in immune modulation and cell-penetrating peptides, this compound is poised to remain at the forefront of innovation. Its integration into AI-driven drug discovery platforms further underscores its relevance in modern research paradigms.
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